molecular formula C13H9N5OS B10922651 5-Oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-Oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10922651
M. Wt: 283.31 g/mol
InChI Key: GRVIDQYZIXJZLU-UHFFFAOYSA-N
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Description

5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (Dimethylformamide) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE stands out due to its unique combination of a pyrazolo[1,5-a]pyrimidine core with a pyridylsulfanyl methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9N5OS

Molecular Weight

283.31 g/mol

IUPAC Name

5-oxo-7-(pyridin-2-ylsulfanylmethyl)-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C13H9N5OS/c14-6-9-7-16-18-10(5-11(19)17-13(9)18)8-20-12-3-1-2-4-15-12/h1-5,7H,8H2,(H,17,19)

InChI Key

GRVIDQYZIXJZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC2=CC(=O)NC3=C(C=NN23)C#N

Origin of Product

United States

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